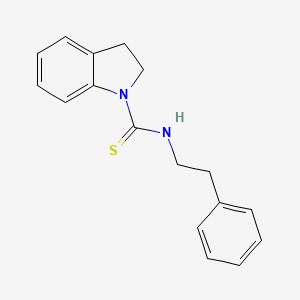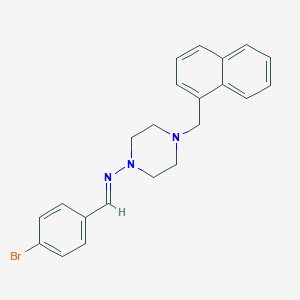![molecular formula C21H26N2O3 B5608392 N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)
N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, involves a series of chemical reactions that aim to introduce specific functional groups to the benzamide core. For instance, a study by Kato et al. (1992) on the synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides highlights the preparation and evaluation of benzamide derivatives for gastrokinetic activity, showcasing the methodological approaches to synthesizing such compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic and computational methods. Demir et al. (2015) examined the structure of a novel benzamide compound, employing X-ray diffraction, IR spectroscopy, and DFT calculations. Their findings provide insight into the molecular geometry, electronic properties, and chemical reactivity of the molecule, which are crucial for understanding its interaction with biological targets (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including this compound, can be explored through their involvement in various chemical reactions. These reactions not only demonstrate the compound's reactivity but also its potential to undergo modifications that might enhance its pharmacological profile. For example, the halogenated hydrocarbon amination reaction, as described by Cai Zhi (2010), showcases the synthetic strategies to produce target molecules with potential antibacterial activity, illustrating the compound's versatility in chemical transformations (Cai Zhi, 2010).
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-20-10-4-17(5-11-20)3-2-12-22-21(24)18-6-8-19(9-7-18)23-13-15-26-16-14-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHLCZCNQVUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N'-[4-(4-quinazolinyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5608313.png)
![2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)
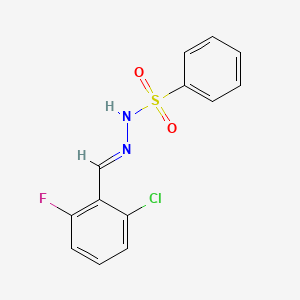
![4-[3-chloro-4-(pentyloxy)benzyl]morpholine hydrochloride](/img/structure/B5608332.png)
![2-{3-[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5608342.png)
![5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
![methyl 4-{[2-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5608357.png)
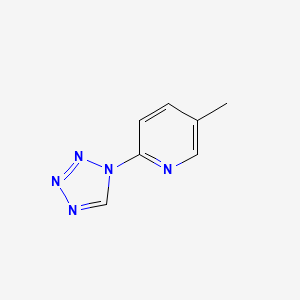
![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5608364.png)
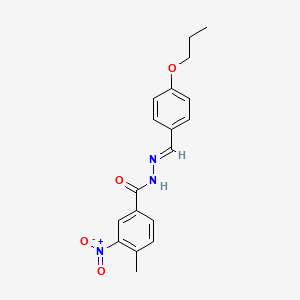
![ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5608369.png)
![2-[(3-bromobenzyl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5608384.png)
